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Head-to-Head Comparison of EED Inhibitors in
Clinical Development
A comprehensive analysis of clinical-stage EED inhibitors, offering insights into their

therapeutic potential and developmental progress for researchers, scientists, and drug

development professionals.

In the landscape of epigenetic drug development, inhibitors targeting the Embryonic Ectoderm

Development (EED) protein, a core component of the Polycomb Repressive Complex 2

(PRC2), have emerged as a promising therapeutic strategy. By allosterically inhibiting the

PRC2 complex, these molecules aim to reactivate aberrantly silenced tumor suppressor genes,

offering a novel approach to cancer therapy and the treatment of other diseases. Several EED

inhibitors have advanced into clinical trials, each with unique characteristics and targeting

distinct indications. This guide provides a head-to-head comparison of four prominent EED

inhibitors in clinical development: MAK683, APG-5918, FTX-6058, and ORIC-944, based on

publicly available clinical trial data.

Mechanism of Action: A Shared Pathway
EED inhibitors function by disrupting the allosteric activation of the PRC2 complex. The PRC2

complex, comprising EZH2, SUZ12, and EED, is responsible for the trimethylation of histone

H3 on lysine 27 (H3K27me3), a key epigenetic mark associated with gene silencing. EED's role

is to bind to existing H3K27me3 marks, which in turn stabilizes and enhances the catalytic
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activity of EZH2, the methyltransferase subunit. EED inhibitors bind to the H3K27me3-binding

pocket of EED, preventing this interaction and thereby destabilizing the PRC2 complex and

inhibiting its methyltransferase activity. This leads to the reactivation of previously silenced

genes, including tumor suppressors.

Mechanism of Action of EED Inhibitors

EZH2
(Catalytic Subunit)

Gene Silencing

SUZ12
(Scaffolding)

EED
(Regulatory Subunit)

Enhances ActivityH3K27me3 Binds and Activates

EED Inhibitor

Blocks Binding Site

Gene Activation
(e.g., Tumor Suppressors)

Leads to

Click to download full resolution via product page

Mechanism of EED Inhibition

Clinical Trial Landscape: A Comparative Overview
The clinical development of EED inhibitors spans a range of indications, from various cancers

to hemoglobinopathies. The following tables summarize the available quantitative data from the

clinical trials of MAK683, FTX-6058, and ORIC-944. Data for APG-5918 is limited to preclinical

and early clinical trial initiation information.

Table 1: Overview of EED Inhibitors in Clinical Trials
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Inhibitor Developer
Clinical Trial

Identifier(s)

Primary

Indication(s)

Current

Development

Phase

MAK683 Novartis NCT02900651

Advanced

Malignancies

(DLBCL,

Epithelioid

Sarcoma, etc.)

Phase 1/2

APG-5918
Ascentage

Pharma

NCT04894348,

NCT05415098

Advanced Solid

Tumors and

Hematologic

Malignancies

Phase 1

FTX-6058
Fulcrum

Therapeutics

NCT04559853,

NCT05169580

Sickle Cell

Disease
Phase 1b

ORIC-944
ORIC

Pharmaceuticals
NCT05413421

Metastatic

Castration-

Resistant

Prostate Cancer

(mCRPC)

Phase 1b

Table 2: Efficacy Data from Clinical Trials
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Inhibitor Trial
Patient

Population

Key Efficacy

Endpoint(s)
Results

MAK683
NCT02900651[1]

[2]

Advanced

Malignancies

(n=139)

Overall

Response Rate

(ORR), Median

Progression-Free

Survival (PFS)

ORR: 5.8% (90%

CI: 2.52-

11.03%). Median

PFS: 1.9 months

(90% CI: 1.8-

2.3). Clinical

activity observed

in DLBCL and

Epithelioid

Sarcoma.

FTX-6058
PIONEER

(Phase 1b)[3][4]

Sickle Cell

Disease (n=16 in

12mg cohort)

Change in Fetal

Hemoglobin

(HbF) levels

Mean absolute

increase in HbF

of 8.6% from

baseline at 12

weeks in the

12mg cohort.

ORIC-944

NCT05413421

(in combination

with AR

inhibitors)[5][6]

mCRPC (n=17)

PSA50 and

PSA90

Response Rates

Confirmed

PSA50 response

rate: 47%.

Confirmed

PSA90 response

rate: 24%.

Table 3: Safety and Tolerability Data from Clinical Trials
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Inhibitor Trial
Key Adverse Events

(AEs)

Dose-Limiting

Toxicities (DLTs)

MAK683 NCT02900651[1][2]

Neutropenia,

thrombocytopenia,

anemia (Grade 3/4).

70.5% of patients

reported drug-related

AEs.

Thrombocytopenia

(4.9%), febrile

neutropenia (3.3%).

FTX-6058
PIONEER (Phase 1b)

[3]

Generally well-

tolerated with no

treatment-related

serious AEs observed.

Not reported in the

available data.

ORIC-944 NCT05413421[6]

Primarily mild to

moderate

gastrointestinal-

related AEs (e.g.,

diarrhea). One Grade

3 diarrhea reported.

No Grade 4 or 5

treatment-related AEs.

Not reported in the

available data.

Experimental Protocols: A Glimpse into Clinical Trial
Design
The design of clinical trials for EED inhibitors is tailored to their specific indications and

developmental stages. Below are summaries of the methodologies for the key clinical trials

cited.

MAK683 (NCT02900651)[3][7]
Study Design: A Phase 1/2, multicenter, open-label, dose-escalation and expansion study.

Objectives: The primary objectives of the Phase 1 portion were to determine the maximum

tolerated dose (MTD) and/or recommended Phase 2 dose (RP2D) and to assess the safety

and tolerability of MAK683. The Phase 2 portion was intended to evaluate anti-tumor activity.
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Patient Population: Adult patients with advanced malignancies, including Diffuse Large B-cell

Lymphoma (DLBCL), nasopharyngeal carcinoma, gastric cancer, ovarian cancer, prostate

cancer, and sarcoma, for whom no further effective standard treatment is available.

Intervention: MAK683 administered orally, once or twice daily, in 28-day cycles.

Key Assessments: Safety was monitored through the incidence and severity of adverse

events (AEs) and dose-limiting toxicities (DLTs). Pharmacokinetics (PK) were assessed

through sequential blood sampling. Pharmacodynamics (PD) were evaluated by measuring

changes in H3K27me3 levels in peripheral blood monocytes and tumor biopsies. Efficacy

was assessed by overall response rate (ORR) and progression-free survival (PFS).

FTX-6058 (PIONEER Trial - NCT04559853, NCT05169580)
[3][4][8]

Study Design: A Phase 1b, open-label, multi-center, dose-ranging study.

Objectives: To establish proof-of-concept that an oral EED inhibitor can induce fetal

hemoglobin (HbF) in people with sickle cell disease (SCD) and to assess the safety,

tolerability, pharmacokinetics, and pharmacodynamic effects of FTX-6058.

Patient Population: Adults with SCD.

Intervention: FTX-6058 administered orally once daily at various dose levels (e.g., 2mg,

6mg, 12mg, 20mg).

Key Assessments: The primary endpoints were safety and tolerability. The key efficacy

endpoint was the change in HbF levels from baseline. Other assessments included markers

of hemolysis and erythropoiesis.

ORIC-944 (NCT05413421)[5][6][9]
Study Design: A Phase 1/1b, open-label, multicenter, dose-escalation and expansion study.

Objectives: To establish the safety and preliminary antitumor activity of ORIC-944 as a single

agent and in combination with Androgen Receptor Pathway Inhibitors (ARPIs).
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Patient Population: Patients with metastatic castration-resistant prostate cancer (mCRPC).

Intervention: ORIC-944 administered orally, once daily, as a single agent or in combination

with ARPIs such as apalutamide or darolutamide.

Key Assessments: Safety was the primary endpoint. Efficacy was assessed through

prostate-specific antigen (PSA) response rates (PSA50 and PSA90), clinical benefit rate,

objective response rate, and duration of response.
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General Experimental Workflow for EED Inhibitor Clinical Trials
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Logical Relationships of EED Inhibitor Development

EED Inhibitors

Target Indications

Desired Outcomes

MAK683

Solid Tumors
(e.g., Sarcoma, Prostate)

Hematologic Malignancies
(e.g., DLBCL)

APG-5918 FTX-6058

Hemoglobinopathies
(e.g., Sickle Cell Disease)

ORIC-944

Tumor Regression/
Growth Inhibition Disease Modification
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Study of ORIC-944 in Patients with Metastatic Prostate Cancer | Fred Hutchinson Cancer
Center [fredhutch.org]

2. ClinicalTrials.gov [clinicaltrials.gov]

3. Clinical Trial: NCT02900651 - My Cancer Genome [mycancergenome.org]

4. Clinical Pipeline of FTX-6058 for Sickle Cell Disease: Early Results and Next Steps |
Docwire News [docwirenews.com]

5. ClinicalTrials.gov [clinicaltrials.gov]

6. ichgcp.net [ichgcp.net]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b11928728?utm_src=pdf-body-img
https://www.benchchem.com/product/b11928728?utm_src=pdf-custom-synthesis
https://www.fredhutch.org/en/research/clinical-trials/trial-details.fh_trial_id_15372.study-of-oric-944-in-patients-with-metastatic-prostate-cancer.html
https://www.fredhutch.org/en/research/clinical-trials/trial-details.fh_trial_id_15372.study-of-oric-944-in-patients-with-metastatic-prostate-cancer.html
https://clinicaltrials.gov/study/NCT02900651
https://www.mycancergenome.org/content/clinical_trials/NCT02900651/
https://www.docwirenews.com/post/the-clinical-pipeline-of-ftx-6058-for-sickle-cell-disease-early-results-and-next-steps
https://www.docwirenews.com/post/the-clinical-pipeline-of-ftx-6058-for-sickle-cell-disease-early-results-and-next-steps
https://www.clinicaltrials.gov/study/NCT05413421
https://ichgcp.net/clinical-trials-registry/NCT05413421
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11928728?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Head-to-head comparison of different EED inhibitors in
clinical trials.]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11928728#head-to-head-comparison-of-different-
eed-inhibitors-in-clinical-trials]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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